molecular formula C8H8ClNO5S B14841170 Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate

Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate

Cat. No.: B14841170
M. Wt: 265.67 g/mol
InChI Key: LVAQHCCJFSNDLO-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorosulfonyl group, a methoxy group, and a carboxylate ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of a pyridine derivative. The starting material, 4-methoxypyridine-2-carboxylic acid, is first esterified to form methyl 4-methoxypyridine-2-carboxylate. This intermediate is then treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 6-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Chlorosulfonic Acid:

    Amines and Alcohols: Used for substitution reactions.

    Reducing Agents: Such as tin(II) chloride for reduction reactions.

    Acid or Base Catalysts: For hydrolysis reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfonate Esters: Formed from substitution with alcohols.

    Sulfonyl Compounds: Formed from reduction reactions.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities, leading to the formation of stable sulfonamide or sulfonate linkages. The methoxy and carboxylate ester groups may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate can be compared with other chlorosulfonyl-substituted pyridine derivatives:

    Methyl 4-(chlorosulfonyl)-3-methoxybenzoate: Similar in structure but with a benzoate instead of a pyridine ring.

    6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Contains a benzothiazole ring instead of a pyridine ring.

    6-Chlorosulfonylbenzoxazolin-2-ones: Similar chlorosulfonyl substitution on a benzoxazoline ring.

These compounds share the chlorosulfonyl functional group, which imparts similar reactivity, but differ in their core structures, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C8H8ClNO5S

Molecular Weight

265.67 g/mol

IUPAC Name

methyl 6-chlorosulfonyl-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO5S/c1-14-5-3-6(8(11)15-2)10-7(4-5)16(9,12)13/h3-4H,1-2H3

InChI Key

LVAQHCCJFSNDLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC

Origin of Product

United States

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